Malt1-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

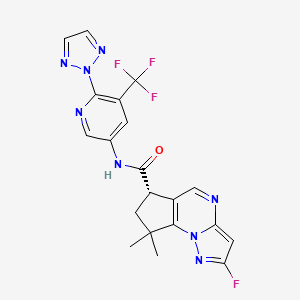

Propriétés

Formule moléculaire |

C20H16F4N8O |

|---|---|

Poids moléculaire |

460.4 g/mol |

Nom IUPAC |

(5S)-11-fluoro-3,3-dimethyl-N-[6-(triazol-2-yl)-5-(trifluoromethyl)-3-pyridinyl]-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-5-carboxamide |

InChI |

InChI=1S/C20H16F4N8O/c1-19(2)7-11(12-9-25-15-6-14(21)30-31(15)16(12)19)18(33)29-10-5-13(20(22,23)24)17(26-8-10)32-27-3-4-28-32/h3-6,8-9,11H,7H2,1-2H3,(H,29,33)/t11-/m0/s1 |

Clé InChI |

MAVWHMAQDMDCPQ-NSHDSACASA-N |

SMILES isomérique |

CC1(C[C@@H](C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)C(F)(F)F)C |

SMILES canonique |

CC1(CC(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)C(F)(F)F)C |

Origine du produit |

United States |

Foundational & Exploratory

MALT1-IN-11: A Deep Dive into its Mechanism of Action in B-cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a critical signaling node in lymphocyte activation and a key driver in certain subtypes of B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL). Its constitutive activation in these malignancies, often due to upstream mutations in the B-cell receptor (BCR) or Toll-like receptor (TLR) pathways, leads to chronic activation of the pro-survival NF-κB signaling pathway. This dependency makes MALT1 an attractive therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of MALT1 inhibitors, with a focus on preclinical findings, quantitative data, and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of MALT1 Protease Activity

MALT1 possesses both scaffold and protease functions. The therapeutic targeting of MALT1 primarily focuses on inhibiting its cysteine protease activity. In ABC-DLBCL, MALT1 is a component of the CARD11-BCL10-MALT1 (CBM) complex.[1] This complex acts as a central integrator of signals from the BCR and TLR pathways.[2] Upon activation, MALT1 cleaves and inactivates several negative regulators of NF-κB signaling, including A20 (TNFAIP3), CYLD, and RelB.[3][4] This cleavage activity sustains the pro-survival NF-κB signaling that is essential for the proliferation and survival of ABC-DLBCL cells.[2][3]

MALT1 inhibitors, such as the tool compound MI-2 and the clinical candidate SGR-1505, are small molecules designed to specifically block the proteolytic activity of MALT1.[5][6][7][8] By doing so, they prevent the degradation of NF-κB inhibitors, leading to the suppression of the NF-κB pathway.[6] This, in turn, results in cell cycle arrest, reduced expression of anti-apoptotic proteins, and ultimately, apoptosis in MALT1-dependent B-cell lymphoma cells.[3][9]

Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway in ABC-DLBCL and the point of intervention for MALT1 inhibitors.

Caption: MALT1 signaling pathway in ABC-DLBCL.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of various MALT1 inhibitors in B-cell lymphoma models.

Table 1: In Vitro Activity of MALT1 Inhibitors in B-cell Lymphoma Cell Lines

| Compound | Cell Line (Subtype) | Assay | IC50 / GI50 (nM) | Reference |

| MI-2 | HBL-1 (ABC) | Proliferation | 200 | [5] |

| TMD8 (ABC) | Proliferation | 500 | [5] | |

| OCI-Ly3 (ABC) | Proliferation | 400 | [5] | |

| OCI-Ly10 (ABC) | Proliferation | 400 | [5] | |

| SGR-1505 | OCI-LY10 (ABC) | BCL10 Cleavage | 22 | [8] |

| OCI-LY10 (ABC) | IL-10 Secretion | 36 | [8] | |

| OCI-LY10 (ABC) | Antiproliferative | 71 | [8] | |

| REC-1 (MCL) | Antiproliferative | 57 | [8] | |

| ABBV-MALT1 | OCI-LY3 (ABC) | Proliferation | 1.5 - 30,000 (EC50) | [10] |

| Compound [I] | HBL-1 (ABC) | Antiproliferative | 1500 (GI50) | [11] |

Table 2: In Vivo Efficacy of MALT1 Inhibitors in B-cell Lymphoma Xenograft Models

| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| MI-2 | TMD8 Xenograft | 25 mg/kg/day, i.p. | Profoundly suppressed growth | [5] |

| HBL-1 Xenograft | 25 mg/kg/day, i.p. | Profoundly suppressed growth | [5] | |

| ABBV-MALT1 | OCI-LY3 Xenograft | 30 mg/kg, BID, p.o. (14 days) | 92% | [12] |

| OCI-LY10 Xenograft | 30 mg/kg, BID, p.o. | 73% | [12] | |

| LY-24-0236 PDX | Not specified | 49% | [13] | |

| Compound [I] | HBL-1 Xenograft | Not specified | 55.9% | [11] |

| TMD8 Xenograft | Not specified | 69.9% | [11] |

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the effect of MALT1 inhibitors on the growth and viability of B-cell lymphoma cell lines.

Method 1: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed B-cell lymphoma cells (e.g., OCI-LY3, SUDHL-10) in 96-well plates at a density of 5,000-10,000 cells/well in appropriate culture medium (e.g., IMDM with 20% human serum).[10]

-

Compound Treatment: Treat cells with a dose range of the MALT1 inhibitor (e.g., ABBV-MALT1: 1.5 nM to 30,000 nM) for 120 hours at 37°C in a 5% CO₂ humidified incubator.[10]

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal effective concentration (EC50) or growth inhibition (GI50) values using non-linear regression analysis.[10]

Method 2: MTT Assay

-

Cell Seeding: Plate DLBCL cell lines in 96-well plates.

-

Compound Treatment: Treat cells with the MALT1 inhibitor (e.g., 50 µM z-VRPR-fmk) or vehicle (DMSO) for the desired time points (e.g., up to 7 days).[14]

-

MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.[14]

Western Blotting for MALT1 Substrate Cleavage

Objective: To assess the inhibition of MALT1 protease activity by measuring the cleavage of its substrates.

-

Cell Treatment: Treat B-cell lymphoma cells (e.g., HBL-1, TMD8) with the MALT1 inhibitor (e.g., 2 µM MI-2) or vehicle for a short duration (e.g., 30 minutes).[6]

-

Proteasome Inhibition (Optional): To allow for the accumulation of cleaved substrates, treat cells with a proteasome inhibitor (e.g., 5 µM MG-132) for 1-2 hours.[6]

-

Protein Extraction: Lyse the cells and quantify protein concentration.

-

Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against MALT1 substrates (e.g., BCL10, RelB) and a loading control (e.g., GAPDH).[10]

-

Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of MALT1 inhibitors in a preclinical in vivo model.

-

Animal Model: Use immunodeficient mice (e.g., SCID or NOD-SCID).

-

Tumor Implantation: Subcutaneously implant B-cell lymphoma cells (e.g., TMD8, HBL-1, OCI-LY3) into the flanks of the mice.[5][12]

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer the MALT1 inhibitor (e.g., ABBV-MALT1 at 30 mg/kg, orally, twice daily) or vehicle for a specified duration (e.g., 14 or 21 days).[12][15]

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups. At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis.[12]

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating a novel MALT1 inhibitor.

Caption: Preclinical evaluation workflow for MALT1 inhibitors.

Conclusion

MALT1 inhibitors represent a promising therapeutic strategy for B-cell lymphomas that are dependent on the NF-κB signaling pathway, particularly ABC-DLBCL. By specifically targeting the protease activity of MALT1, these inhibitors effectively block the pro-survival signals that drive tumor growth. The preclinical data for compounds like MI-2, ABBV-MALT1, and SGR-1505 demonstrate potent and selective anti-tumor activity both in vitro and in vivo. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel MALT1 inhibitors for the treatment of B-cell malignancies. Further research, including clinical trials, will be crucial to fully elucidate the therapeutic potential of this class of drugs.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Discovery of potent MALT1 inhibitors with synergetic antitumor effects in models of B-cell lymphoma | BioWorld [bioworld.com]

- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Malt1-IN-11: A Technical Guide to the Inhibition of the NF-κB Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical regulator in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] As both a scaffold protein and a paracaspase, MALT1 plays a pivotal role in lymphocyte activation and is a key driver in certain malignancies, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[3][4][5] Its proteolytic activity, which cleaves and inactivates negative regulators of NF-κB signaling, represents a compelling therapeutic target.[1][2][3][4] Malt1-IN-11 is a potent, small-molecule inhibitor of MALT1 protease activity. This document provides a detailed overview of the mechanism of MALT1 inhibition by compounds like this compound, quantitative data, relevant experimental protocols, and visual representations of the associated biological pathways and workflows.

The Role of MALT1 in NF-κB Signaling

The canonical NF-κB pathway is essential for immune responses, inflammation, and cell survival.[6][7] In lymphocytes, signaling through antigen receptors like the B-cell receptor (BCR) triggers the formation of the CARD11-BCL10-MALT1 (CBM) signalosome complex.[3][8][9][10]

MALT1's Dual Function:

-

Scaffold Activity: Within the CBM complex, MALT1 acts as a scaffold, recruiting downstream signaling proteins, including the ubiquitin ligase TRAF6. This leads to the activation of the IκB kinase (IKK) complex.[2][11]

-

Protease (Paracaspase) Activity: Upon activation, MALT1's intrinsic caspase-like domain proteolytically cleaves several substrates. By cleaving and inactivating inhibitory proteins such as A20 (TNFAIP3) and CYLD, MALT1 removes the brakes on NF-κB activation, leading to a sustained signal.[2][3][4][8] This proteolytic function is crucial for the survival of certain lymphoma subtypes that are addicted to chronic NF-κB signaling.[3][4]

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway initiated by B-cell receptor (BCR) engagement, highlighting the central role of the CBM complex and the inhibitory action of this compound.

Caption: MALT1 inhibition blocks NF-κB pathway activation.

Quantitative Data for MALT1 Inhibitors

This compound demonstrates potent inhibition of MALT1's enzymatic activity and its downstream cellular effects. The following table summarizes its inhibitory concentrations and provides comparative data for other known MALT1 inhibitors.

| Compound | Assay Type | Target/Cell Line | IC50 / EC50 | Reference |

| This compound | Biochemical | MALT1 Protease | < 10 nM | [12][13] |

| This compound | Cellular | IL-10 Secretion (OCI-LY10 cells) | 10 - 100 nM | [12][13] |

| MI-2 | Cellular | ABC-DLBCL Cell Growth (HBL-1) | GI25: ~200-800 nM | [4] |

| Mepazine | Biochemical | GST-MALT1 (full length) | IC50: 0.83 µM | [12] |

| Z-VRPR-FMK | Cellular | ABC-DLBCL Proliferation | 75 µM (used concentration) | [14] |

| MLT-748 | Biochemical | Allosteric MALT1 Inhibition | IC50: 5 nM | [12] |

-

IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biochemical target by 50%.[15]

-

EC50 (Half maximal effective concentration): The concentration of a drug that gives half-maximal response in a cellular assay.[15]

-

GI25 (25% growth inhibitory concentration): The concentration of a compound that inhibits cell growth by 25%.

Experimental Protocols

The evaluation of MALT1 inhibitors like this compound involves a series of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

MALT1 Biochemical Protease Assay

This assay directly measures the enzymatic activity of recombinant MALT1 and its inhibition by a test compound.

Objective: To determine the IC50 of an inhibitor against MALT1 protease.

Materials:

-

Recombinant human MALT1 protein.

-

Assay Buffer: 25 mM HEPES (pH 7.5), 0.8 M sodium citrate, 1 mM EDTA, 2 mM DTT, 0.005% BSA.

-

Fluorogenic Substrate: Ac-LRSR-AMC or TAMRA-LVSRGAAS-QSY7.

-

Test Compound (e.g., this compound) dissolved in DMSO.

-

384-well assay plates.

-

Plate reader capable of fluorescence measurement.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Dispense the compound dilutions into the 384-well plate.

-

Add 3 µL of MALT1 solution (e.g., 6 nM final concentration) in assay buffer to each well.[16]

-

Incubate the plate for 30-40 minutes at room temperature to allow the compound to bind to the enzyme.[16][17]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 20 µM final concentration).[17]

-

Immediately place the plate in a plate reader. Measure the fluorescence (e.g., Ex: 360 nm, Em: 460 nm for AMC) kinetically over 60-90 minutes at 30°C.[17]

-

Calculate the rate of reaction (slope of fluorescence over time).

-

Plot the reaction rate against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular MALT1 Substrate Cleavage Assay (Western Blot)

This assay confirms that the inhibitor engages and blocks MALT1 activity within a cellular context by measuring the cleavage of a known MALT1 substrate.

Objective: To assess the dose-dependent inhibition of MALT1-mediated cleavage of substrates like CYLD or BCL10 in lymphoma cells.

Materials:

-

ABC-DLBCL cell line (e.g., HBL-1, TMD8).

-

Cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

Test compound.

-

Lysis Buffer: Triton X-100 or RIPA buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-CYLD, anti-BCL10, anti-actin (or other loading control).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Seed ABC-DLBCL cells in 6-well plates.

-

Treat cells with increasing concentrations of the test compound for 8-24 hours.[4]

-

Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein lysate and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibody (e.g., anti-CYLD) overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the results.

-

Analyze the band intensity for both full-length (uncleaved) and cleaved forms of the substrate. An effective inhibitor will show an increase in the uncleaved form and a decrease in the cleaved form.[4]

Cell Viability and Proliferation Assay

This assay determines the effect of MALT1 inhibition on the growth and survival of MALT1-dependent cancer cells.

Objective: To measure the growth-inhibitory effects of a compound on ABC-DLBCL versus GCB-DLBCL cell lines.

Materials:

-

ABC-DLBCL (e.g., HBL-1) and GCB-DLBCL (e.g., OCI-Ly1) cell lines.

-

96-well plates.

-

Test compound.

-

Reagents for viability/proliferation measurement (e.g., CellTiter-Glo®, MTT, or CFSE).

Procedure:

-

Seed cells at an appropriate density in 96-well plates.

-

Add serial dilutions of the test compound to the wells.

-

Incubate for 48-72 hours.

-

Measure cell viability or proliferation.

-

For CellTiter-Glo®: Add the reagent, incubate, and measure luminescence.

-

For MTT: Add MTT reagent, incubate to allow formazan formation, solubilize crystals, and measure absorbance.[18]

-

-

Normalize the data to vehicle-treated controls (100% viability) and a no-cell control (0% viability).

-

Plot the percentage of viability against the logarithm of compound concentration to determine GI (growth inhibition) or IC50 values. Selective MALT1 inhibitors are expected to be more potent against ABC-DLBCL lines.[3][4]

Workflow for MALT1 Inhibitor Evaluation

The logical progression for evaluating a potential MALT1 inhibitor from discovery to preclinical validation is outlined below.

Caption: A typical discovery and validation workflow for MALT1 inhibitors.

Conclusion

This compound is a potent inhibitor of the MALT1 paracaspase, a key node in the NF-κB signaling pathway. By directly blocking the proteolytic activity of MALT1, it prevents the inactivation of negative regulators, thereby shutting down the constitutive NF-κB signaling that drives the proliferation and survival of malignancies like ABC-DLBCL. The methodologies and data presented in this guide provide a framework for the continued research and development of MALT1 inhibitors as a promising therapeutic strategy for specific cancers and potentially for autoimmune and inflammatory disorders.[1][12]

References

- 1. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the CARMA1/BCL10/MALT1 complex in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. rupress.org [rupress.org]

- 15. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 18. pnas.org [pnas.org]

The Role of MALT1-IN-11 in Activated B-cell Like Diffuse Large B-cell Lymphoma (ABC-DLBCL): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) is an aggressive malignancy characterized by constitutive activation of the nuclear factor-κB (NF-κB) signaling pathway. A key mediator of this pathway is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a paracaspase with both scaffold and proteolytic functions. The protease activity of MALT1 is essential for the survival and proliferation of ABC-DLBCL cells, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the role of MALT1 inhibition in ABC-DLBCL, with a focus on the potent inhibitor Malt1-IN-11. We will delve into the underlying signaling pathways, present available quantitative data, detail relevant experimental protocols, and provide visualizations to facilitate a comprehensive understanding of this therapeutic strategy.

Introduction: The Central Role of MALT1 in ABC-DLBCL Pathogenesis

Diffuse large B-cell lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, with the activated B-cell like (ABC) subtype being particularly aggressive and associated with poor prognosis.[1][2] A hallmark of ABC-DLBCL is chronic active B-cell receptor (BCR) signaling, which converges on the constitutive activation of the NF-κB pathway.[3][4] This sustained signaling is often driven by mutations in components of the BCR and Toll-like receptor (TLR) pathways, such as CD79A/B, CARD11, and MYD88.[5][6]

Central to this oncogenic signaling is the CARD11-BCL10-MALT1 (CBM) complex.[3][7] Upon upstream signaling, this complex assembles and MALT1 is activated. MALT1 possesses a dual function:

-

Scaffold Function: MALT1 acts as a scaffold to recruit downstream signaling molecules, including TRAF6, which is essential for the activation of the IκB kinase (IKK) complex and subsequent NF-κB activation.[3][8]

-

Protease Function: MALT1 is a cysteine protease that cleaves and inactivates several negative regulators of NF-κB signaling, such as A20 (TNFAIP3) and RelB.[1][9][10] This proteolytic activity is crucial for amplifying and sustaining the NF-κB signal.

The dependence of ABC-DLBCL cells on the proteolytic activity of MALT1 for their survival and proliferation has positioned it as a prime therapeutic target.[1][11] Inhibition of MALT1 protease activity selectively induces apoptosis and halts proliferation in ABC-DLBCL cell lines, while having minimal effect on other DLBCL subtypes like germinal center B-cell like (GCB)-DLBCL.[1][6]

This compound: A Potent MALT1 Protease Inhibitor

This compound is a potent and specific inhibitor of the MALT1 protease.[12] Preclinical data demonstrates its ability to effectively suppress MALT1 catalytic activity, leading to the inhibition of downstream signaling pathways crucial for ABC-DLBCL survival.

Quantitative Data

The following table summarizes the available quantitative data for this compound and other representative MALT1 inhibitors. This data highlights the potency and selectivity of these compounds.

| Compound | Assay Type | Target/Cell Line | IC50/GI50 | Reference |

| This compound | Protease Inhibition | MALT1 | < 10 nM | [12] |

| This compound | IL-10 Secretion | OCI-LY10 | 10-100 nM | [12] |

| MI-2 | Growth Inhibition | HBL-1 | 0.2 µM | [5] |

| MI-2 | Growth Inhibition | TMD8 | 0.5 µM | [5] |

| MI-2 | Growth Inhibition | OCI-Ly3 | 0.4 µM | [5] |

| MI-2 | Growth Inhibition | OCI-Ly10 | 0.4 µM | [5] |

| Z-VRPR-FMK | Cell Viability | ABC-DLBCL lines | Reduced viability at 50 µM | [1] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the MALT1 protease. This targeted inhibition disrupts the constitutive NF-κB signaling cascade that is essential for the survival of ABC-DLBCL cells.

The BCR to NF-κB Signaling Pathway in ABC-DLBCL

Upon chronic active BCR signaling, a cascade of events leads to the formation of the CBM complex (CARD11, BCL10, and MALT1).[7] MALT1, as part of this complex, acts as a scaffold to recruit TRAF6, which in turn activates the IKK complex.[3] The IKK complex then phosphorylates the inhibitor of κB (IκB), leading to its proteasomal degradation and the subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus.[9] In the nucleus, NF-κB drives the transcription of genes that promote cell proliferation and survival.

The Role of MALT1 Protease Activity

The proteolytic activity of MALT1 is critical for maintaining high levels of NF-κB activity in ABC-DLBCL. MALT1 cleaves and inactivates negative regulators of the NF-κB pathway, including A20 and RelB.[1][9][10] By removing these inhibitory brakes, MALT1 ensures a sustained and robust pro-survival signal. This compound directly inhibits this enzymatic activity, thereby restoring the function of these negative regulators and dampening the oncogenic NF-κB signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of MALT1 inhibitors like this compound in the context of ABC-DLBCL.

Cell Viability Assay (MTT/XTT or CellTiter-Glo®)

This assay is used to determine the effect of this compound on the viability and proliferation of ABC-DLBCL cell lines.

Workflow:

Protocol:

-

Cell Seeding: Seed ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10, HBL-1, TMD8) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in appropriate culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, ensuring a final volume of 100-200 µL per well. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Measurement:

-

For CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

For MTT/XTT Assay: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Add a solubilizing agent to dissolve the formazan crystals.

-

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log concentration of this compound. Calculate the half-maximal growth inhibition (GI50) value using non-linear regression analysis.

Western Blot Analysis for MALT1 Substrate Cleavage and NF-κB Pathway Modulation

This method is used to assess the direct inhibition of MALT1 protease activity and its downstream effects on the NF-κB pathway.

Protocol:

-

Cell Lysis: Treat ABC-DLBCL cells with this compound at various concentrations for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MALT1, cleaved BCL10, A20, RelB, phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation (IP) to Study MALT1 Interactions

IP can be used to confirm the interaction of MALT1 with other proteins in the CBM complex and to assess how this compound might affect these interactions.

Protocol:

-

Cell Lysis: Lyse ABC-DLBCL cells treated with or without this compound in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G agarose beads for 30-60 minutes at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against MALT1 or a component of the CBM complex (e.g., BCL10) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential interacting partners.

Conclusion and Future Directions

The inhibition of MALT1 protease activity represents a highly promising therapeutic strategy for the treatment of ABC-DLBCL. Potent and specific inhibitors like this compound have the potential to selectively target the core oncogenic driver of this aggressive lymphoma subtype. The preclinical data for MALT1 inhibitors are compelling, demonstrating their ability to induce apoptosis and inhibit the proliferation of ABC-DLBCL cells.

Future research should focus on:

-

Comprehensive in vivo studies: Evaluating the efficacy and safety of this compound in preclinical xenograft and patient-derived xenograft (PDX) models of ABC-DLBCL.

-

Combination therapies: Investigating the synergistic potential of this compound with other targeted agents, such as BTK inhibitors or BCL2 inhibitors, to overcome potential resistance mechanisms.[13]

-

Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to MALT1 inhibitor therapy.

-

Clinical translation: Advancing potent MALT1 inhibitors like this compound into clinical trials to assess their therapeutic potential in patients with relapsed or refractory ABC-DLBCL.

References

- 1. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. MALT1 reflects inflammatory cytokines, disease activity, and its chronological change could estimate treatment response to infliximab in Crohn's disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. rupress.org [rupress.org]

- 8. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ashpublications.org [ashpublications.org]

Malt1-IN-11: A Technical Guide to a Potent Paracaspase MALT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein and the only known human paracaspase, a cysteine protease with a caspase-like domain. It plays a pivotal role in the activation of the transcription factor NF-κB following antigen receptor stimulation in lymphocytes. The formation of the CARD11-BCL10-MALT1 (CBM) complex is a key event that triggers MALT1's dual functions as a scaffold for downstream signaling molecules and as a protease that cleaves specific substrates to fine-tune the immune response. Dysregulation of MALT1 activity is implicated in certain types of lymphomas and autoimmune diseases, making it a compelling therapeutic target. Malt1-IN-11 is a potent, small molecule inhibitor of MALT1's proteolytic activity, showing promise for the modulation of MALT1-driven pathologies. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data Summary

This compound has been characterized by its potent inhibitory effects in both biochemical and cell-based assays. The following table summarizes the available quantitative data for this compound.

| Assay Type | Description | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | Inhibition of MALT1 protease activity | Recombinant MALT1 | IC50 | < 10 nM | [1] |

| Cell-Based Assay | Inhibition of Interleukin-10 (IL-10) secretion | OCI-Ly10 human B-cell lymphoma cell line | IC50 | 10-100 nM | [1] |

MALT1 Signaling Pathway

MALT1 is a central component of the signaling cascade that links antigen receptor engagement to the activation of NF-κB. This pathway is initiated by the activation of Protein Kinase C (PKC) downstream of T-cell or B-cell receptor stimulation. PKC phosphorylates CARMA1 (also known as CARD11), leading to a conformational change that allows the recruitment of BCL10 and MALT1, forming the CBM signalosome. Within this complex, MALT1 functions as a scaffold, recruiting TRAF6, an E3 ubiquitin ligase, which in turn activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, cell survival, and proliferation.

Furthermore, the proteolytic activity of MALT1, which is activated upon its recruitment into the CBM complex, cleaves several substrates to further modulate NF-κB signaling and other cellular processes. Known substrates include A20, BCL10, CYLD, and RelB. By cleaving and inactivating negative regulators of NF-κB signaling like A20 and CYLD, MALT1 promotes a sustained inflammatory response.

Caption: MALT1 signaling pathway leading to NF-κB activation.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of paracaspase inhibitors. Below are representative protocols for key experiments used to characterize compounds like this compound.

Biochemical Assay: Fluorometric MALT1 Protease Inhibition Assay

This assay quantifies the enzymatic activity of MALT1 and the inhibitory potential of test compounds in a purified system.

Materials:

-

Recombinant human MALT1 (catalytically active domain)

-

MALT1 substrate peptide, e.g., Ac-LRSR-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol, 10 mM DTT

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Z-VRPR-FMK)

-

384-well, black, low-volume assay plates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of diluted this compound or control (DMSO for no inhibition, Z-VRPR-FMK for maximal inhibition).

-

Add 10 µL of recombinant MALT1 solution (e.g., 2 nM final concentration) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the MALT1 substrate solution (e.g., 10 µM final concentration).

-

Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 60 minutes at 37°C.

-

Calculate the reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the fluorometric MALT1 protease inhibition assay.

Cell-Based Assay: NF-κB Luciferase Reporter Assay

This assay measures the effect of MALT1 inhibition on NF-κB transcriptional activity in a cellular context.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Plasmids expressing CARMA1, BCL10, and MALT1

-

Transfection reagent

-

Complete cell culture medium (DMEM with 10% FBS)

-

Test compound (this compound)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter, the Renilla luciferase control plasmid, and the expression plasmids for CARMA1, BCL10, and MALT1.

-

Plate the transfected cells into a 96-well white-walled assay plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO control for 6-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

-

Calculate the percent inhibition of NF-κB activity for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Cell-Based Assay: Inhibition of IL-10 Secretion in OCI-Ly10 Cells

This assay assesses the functional consequence of MALT1 inhibition on the production of a key cytokine in a relevant lymphoma cell line.

Materials:

-

OCI-Ly10 human B-cell lymphoma cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 20% fetal bovine serum)

-

Test compound (this compound)

-

Human IL-10 ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed OCI-Ly10 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete medium.

-

Prepare a serial dilution of this compound in culture medium.

-

Add 100 µL of the diluted inhibitor to the cells to achieve the final desired concentrations. Include a DMSO vehicle control.

-

Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Quantify the concentration of IL-10 in the supernatants using a human IL-10 ELISA kit, following the manufacturer's protocol.

-

Calculate the percent inhibition of IL-10 secretion for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of the MALT1 paracaspase, demonstrating significant activity in both biochemical and cell-based assays. Its ability to interfere with the MALT1-driven NF-κB signaling pathway highlights its potential as a therapeutic agent for the treatment of certain cancers and autoimmune disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel MALT1 inhibitors. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

The Impact of Malt1-IN-11 on Cytokine Production in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical regulator of immune responses, acting as both a scaffold protein and a paracaspase. Its proteolytic activity is intricately linked to the activation of key signaling pathways, such as NF-κB, which governs the production of a wide array of cytokines. Dysregulation of MALT1 activity is implicated in various inflammatory and autoimmune diseases, as well as in certain types of lymphomas. Consequently, MALT1 has become an attractive therapeutic target. Malt1-IN-11 is a potent and specific inhibitor of MALT1 protease activity, with an IC50 of less than 10 nM. This technical guide provides an in-depth analysis of the effects of this compound and other MALT1 inhibitors on cytokine production in various immune cell populations.

MALT1 Signaling and Cytokine Regulation

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is formed downstream of antigen receptor signaling in T and B lymphocytes.[1][2] Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, the CBM complex assembles and recruits downstream signaling molecules, including TRAF6, leading to the activation of the IκB kinase (IKK) complex and subsequent activation of the NF-κB transcription factor.[3][4] NF-κB then translocates to the nucleus and initiates the transcription of genes encoding various pro-inflammatory cytokines, such as IL-2, TNF-α, and others.[2][4] In macrophages, MALT1 is involved in signaling pathways downstream of Toll-like receptors (TLRs) and C-type lectin receptors (CLRs), contributing to the production of inflammatory cytokines like IL-1β.[3][5]

The protease activity of MALT1 is crucial for amplifying and sustaining NF-κB signaling through the cleavage of several substrates, including A20, BCL10, and RelB.[6] By inhibiting this proteolytic activity, this compound effectively dampens the inflammatory cascade orchestrated by these signaling pathways.

dot

Caption: MALT1 Signaling Pathway in T and B Lymphocytes.

Effect of MALT1 Inhibition on Cytokine Production in T Cells

Inhibition of MALT1 protease activity has a profound impact on cytokine production by T lymphocytes. Studies using allosteric MALT1 inhibitors have demonstrated a dose-dependent suppression of pro-inflammatory cytokines from activated human T cells.[7]

| Cytokine | Cell Type | Stimulation | MALT1 Inhibitor | IC50 (µM) | Reference |

| IFNγ | Human CD45RO+ Memory T cells | α-CD3/CD28/CD2 | Allosteric MALT1i | ~0.1 | [7] |

| IL-2 | Human CD45RO+ Memory T cells | α-CD3/CD28/CD2 | Allosteric MALT1i | ~0.03 | [7] |

| TNFα | Human CD45RO+ Memory T cells | α-CD3/CD28/CD2 | Allosteric MALT1i | ~0.1 | [7] |

| IL-17A | Human CD45RO+ Memory T cells | α-CD3/CD28/CD2 | Allosteric MALT1i | ~0.1 | [7] |

Table 1: Quantitative Inhibition of Cytokine Production in T Cells by a MALT1 Inhibitor.

Regulatory T Cells (Tregs)

MALT1 plays a complex role in the function of regulatory T cells (Tregs). While MALT1 inhibition can lead to a reduction in Treg numbers, it does not appear to impair their suppressive function in vitro.[7] In fact, at higher concentrations, a MALT1 inhibitor was observed to increase the apparent suppressive capacity of Tregs, likely due to its direct effect on responder T-cell proliferation.[7]

Effect of MALT1 Inhibition on Cytokine Production in B Cells

MALT1 is also a critical mediator of B-cell receptor (BCR) signaling and is essential for the survival and proliferation of certain B-cell lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[8][9] Inhibition of MALT1 protease activity in these cells leads to a reduction in the secretion of key cytokines that promote malignant cell growth in an autocrine manner.[9]

| Cytokine | Cell Line | MALT1 Inhibitor | Effect | Reference |

| IL-6 | OCI-Ly3 (ABC-DLBCL) | zVRPR-fmk | Substantial Reduction | [9] |

| IL-10 | OCI-Ly3 (ABC-DLBCL) | zVRPR-fmk | Substantial Reduction | [9] |

| IL-6 | TMD8 (ABC-DLBCL) | M1i-124 | Dose-dependent reduction | [10] |

| IL-10 | TMD8 (ABC-DLBCL) | M1i-124 | Dose-dependent reduction | [10] |

Table 2: Effect of MALT1 Inhibition on Cytokine Production in B-Cell Lymphoma Lines. Note: The data presented is for the MALT1 inhibitor zVRPR-fmk and M1i-124, not this compound. The effects of this compound on primary B cell cytokine production require further investigation.

Effect of MALT1 Inhibition on Cytokine Production in Macrophages

In macrophages, MALT1 is involved in signaling pathways downstream of pattern recognition receptors, such as Toll-like receptor 4 (TLR4) and Dectin-1.[3] MALT1's role in macrophage cytokine production appears to be context-dependent. While MALT1 deficiency can lead to increased IL-1β production in response to TLR4 or Dectin-1 ligation, the inhibition of its proteolytic activity has been shown to block IL-1β production.[3]

| Cytokine | Cell Type | Stimulation | MALT1 Inhibitor | Effect | Reference |

| IL-1β | Murine Macrophages | TLR4 or Dectin-1 ligation | Protease inhibitor | Blocked production | [3] |

| TNF-α | Human Monocyte-derived Macrophages | Not specified | Allosteric MALT1i | Suppressed production | [7] |

| IL-1β | THP-1 cells | LPS + ATP | MI-2 | Dose-dependent inhibition | [7] |

| IL-18 | THP-1 cells | LPS + ATP | MI-2 | Dose-dependent inhibition | [7] |

Table 3: Effect of MALT1 Inhibition on Cytokine Production in Macrophages. Note: The data for TNF-α is from an unspecified allosteric MALT1 inhibitor, and for IL-1β and IL-18 is from the inhibitor MI-2. Further studies are needed to quantify the specific effects of this compound.

Experimental Protocols

In Vitro T Cell Activation and Cytokine Measurement

dot

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Malt1 blocks IL-1β production by macrophages in vitro and limits dextran sodium sulfate-induced intestinal inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myeloid Innate Signaling Pathway Regulation by MALT1 Paracaspase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Development of Malt1-IN-11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of Malt1-IN-11, a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key regulator of NF-κB signaling and a validated therapeutic target for certain B-cell malignancies and autoimmune disorders. This compound, identified as "Example 151" in patent WO2022164789A1, represents a significant advancement in the pursuit of targeted therapies against MALT1-driven diseases.[1]

Introduction to MALT1 as a Therapeutic Target

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a dual-function protein acting as both a scaffold and a cysteine protease. It is a crucial component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for NF-κB activation downstream of antigen receptors (BCR and TCR) and other signaling pathways.[1][2] In normal lymphocytes, MALT1 activation is tightly regulated. However, in certain cancers, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), constitutive activation of the BCR signaling pathway leads to chronic MALT1 activity, promoting cell survival and proliferation.[2]

The proteolytic activity of MALT1 is directed towards several substrates that regulate NF-κB signaling, including A20, BCL10, CYLD, and RelB.[1] By cleaving and inactivating negative regulators of NF-κB, MALT1 amplifies and sustains pro-survival signaling. Therefore, inhibiting the protease activity of MALT1 presents a compelling therapeutic strategy to selectively target cancer cells dependent on this pathway. Several MALT1 inhibitors have been developed, with some progressing to clinical trials.[3]

Discovery of this compound

This compound was discovered by Schrödinger, Inc. as part of a program to identify novel, potent, and drug-like MALT1 inhibitors. The discovery process leveraged a proprietary computational platform, including free energy perturbation (FEP+) technology, to perform large-scale virtual screening and optimization of chemical series.[4] This approach enabled the rapid identification and prioritization of compounds with high predicted affinity and selectivity for the allosteric binding site of MALT1, located at the interface of the caspase-like and Ig3 domains.[3][4] This allosteric inhibition is a preferred mode of action for targeting MALT1, as it can offer greater selectivity over other proteases.[3] this compound emerged from the optimization of a tricyclic compound series.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Potency of this compound

| Assay Type | Description | IC50 | Cell Line | Reference |

| MALT1 Protease Inhibition | Biochemical assay measuring direct inhibition of MALT1 enzymatic activity. | < 10 nM | - | [1] |

| IL-10 Secretion Inhibition | Cellular assay measuring the inhibition of IL-10 secretion, a downstream effect of MALT1 activity. | 10-100 nM | OCI-LY10 | [1] |

Table 2: Anti-proliferative Activity of Related Schrödinger MALT1 Inhibitor (SGR-1505)

| Cell Line | Subtype | IC50 | Reference |

| OCI-LY3 | ABC-DLBCL | 22-71 nM | [5] |

| TMD8 | ABC-DLBCL | 22-71 nM | [5] |

| HBL-1 | ABC-DLBCL | 22-71 nM | [5] |

| OCI-LY10 | ABC-DLBCL | 22-71 nM | [5] |

Table 3: In Vivo Efficacy of a Representative Schrödinger MALT1 Inhibitor in a CDX Model

| Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| HBL-1 Xenograft | MALT1 Inhibitor | 55.9% | [6] |

| TMD8 Xenograft | MALT1 Inhibitor | 69.9% | [6] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of this compound.

Synthesis of this compound

The synthesis of this compound is described in patent WO2022164789A1 as "Example 151". While the full, step-by-step protocol is detailed within the patent, a general overview of the synthetic strategy for this class of tricyclic compounds involves a multi-step sequence. Key steps typically include the formation of the core tricyclic scaffold, followed by the introduction of the substituted oxadiazole and benzamide moieties through a series of coupling and cyclization reactions. The final compound is purified by chromatography. For the exact reagents, reaction conditions, and purification methods, please refer to the detailed experimental section for Example 151 in the specified patent document.

MALT1 Biochemical Assay (Fluorogenic)

This assay measures the direct inhibition of MALT1 protease activity.

-

Principle: A recombinant MALT1 enzyme cleaves a fluorogenic peptide substrate, releasing a fluorescent signal. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence.

-

Materials:

-

Recombinant human MALT1 (catalytic domain or full-length).

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 7.4).

-

This compound and control compounds.

-

384-well black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted compounds to the wells of the 384-well plate.

-

Add the MALT1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) using an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cellular MALT1 Activity Assay (CYLD Cleavage)

This assay assesses the ability of an inhibitor to block MALT1 activity within a cellular context.

-

Principle: In ABC-DLBCL cell lines with constitutive MALT1 activity, the MALT1 substrate CYLD is endogenously cleaved. Treatment with a MALT1 inhibitor prevents this cleavage, leading to an accumulation of full-length CYLD and a reduction in the cleaved fragment, which can be detected by Western blot.

-

Materials:

-

ABC-DLBCL cell line (e.g., OCI-LY10, HBL-1).

-

Cell culture medium and supplements.

-

This compound and control compounds.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibody against CYLD.

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

-

Western blot equipment.

-

-

Procedure:

-

Seed the ABC-DLBCL cells in a multi-well plate and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 6-24 hours).

-

Harvest the cells and prepare cell lysates using the lysis buffer.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against CYLD.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for full-length and cleaved CYLD to determine the extent of inhibition.

-

IL-10 Secretion Assay

This assay measures the inhibition of the secretion of the cytokine IL-10, a downstream consequence of NF-κB activation.

-

Principle: ABC-DLBCL cells often secrete IL-10. Inhibition of MALT1 and subsequent NF-κB signaling leads to a decrease in IL-10 production and secretion. The amount of secreted IL-10 in the cell culture supernatant can be quantified using an ELISA kit.

-

Materials:

-

OCI-LY10 cell line.

-

Cell culture medium and supplements.

-

This compound and control compounds.

-

Human IL-10 ELISA kit.

-

Microplate reader.

-

-

Procedure:

-

Seed OCI-LY10 cells in a multi-well plate.

-

Treat the cells with a range of concentrations of this compound or vehicle control for 24 hours.

-

Collect the cell culture supernatant.

-

Perform the IL-10 ELISA according to the manufacturer's instructions. This typically involves:

-

Adding the supernatant and standards to a plate pre-coated with an anti-IL-10 antibody.

-

Incubating to allow IL-10 to bind.

-

Washing the plate and adding a detection antibody.

-

Adding a substrate solution to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Generate a standard curve from the absorbance values of the standards.

-

Calculate the concentration of IL-10 in each sample from the standard curve.

-

Determine the IC50 value for the inhibition of IL-10 secretion.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving MALT1 and a general workflow for the initial characterization of a MALT1 inhibitor.

Caption: MALT1 signaling pathway in B-cells.

Caption: Experimental workflow for MALT1 inhibitor characterization.

Conclusion

This compound is a potent and selective MALT1 protease inhibitor discovered through advanced computational methods. The available data indicates its strong potential for the treatment of MALT1-dependent malignancies, such as ABC-DLBCL. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic utility. This technical guide provides a foundational understanding of the discovery, characterization, and mechanism of action of this compound for the scientific community.

References

- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. schrodinger.com [schrodinger.com]

- 5. Schroedinger’s MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]

- 6. Discovery of potent MALT1 inhibitors with synergetic antitumor effects in models of B-cell lymphoma | BioWorld [bioworld.com]

The Double-Edged Sword: MALT1 Protease Activity in Autoimmune Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a multifaceted intracellular signaling protein pivotal to both innate and adaptive immunity.[1][2] Structurally, it is a paracaspase, a cysteine protease with caspase-like domains but distinct substrate specificity, cleaving substrates after an arginine residue.[3][4] MALT1 operates through two primary mechanisms: as a scaffold protein and as a protease.[1][2] Its scaffolding function is crucial for the assembly of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for activating nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways upon antigen receptor stimulation in lymphocytes.[5][6]

However, it is the proteolytic activity of MALT1 that has garnered significant attention in the context of autoimmune diseases. This enzymatic function fine-tunes immune responses by cleaving and thereby modulating the function of several key regulatory proteins.[7] Dysregulation of MALT1 protease activity has been increasingly implicated in the pathogenesis of various autoimmune and inflammatory disorders, making it a compelling therapeutic target.[8][9] This technical guide provides a comprehensive overview of the role of MALT1 protease activity in autoimmune diseases, detailing its signaling pathways, impact on various autoimmune conditions, and methodologies for its study.

MALT1 Signaling Pathways and Proteolytic Substrates

Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, a signaling cascade leads to the formation of the CBM complex.[5][10] This complex serves as a platform for the recruitment and activation of downstream signaling molecules. The proximity of MALT1 molecules within this complex facilitates their dimerization and activation of proteolytic activity.[6] Activated MALT1 then cleaves a range of substrates, influencing cellular processes from NF-κB activation and T-cell adhesion to mRNA stability.

Key substrates of MALT1 protease and their functions include:

-

A20 (TNFAIP3): A ubiquitin-editing enzyme that acts as a negative regulator of NF-κB signaling. MALT1-mediated cleavage of A20 removes its inhibitory function, thus amplifying NF-κB activation.[11]

-

BCL10 (B-cell lymphoma/leukemia 10): A central component of the CBM complex. Cleavage of BCL10 by MALT1 is suggested to be involved in T-cell adhesion.[3][12]

-

CYLD (Cylindromatosis): A deubiquitinating enzyme that negatively regulates NF-κB and JNK signaling. Its cleavage by MALT1 promotes these signaling pathways.[11]

-

HOIL-1 (heme-oxidized IRP2 ubiquitin ligase 1): A component of the linear ubiquitin chain assembly complex (LUBAC), which is involved in NF-κB activation. MALT1-mediated cleavage of HOIL-1 modulates LUBAC activity.[3][4]

-

RelB: An NF-κB family member. MALT1-mediated cleavage of RelB is thought to fine-tune non-canonical NF-κB signaling.[13]

-

Regnase-1 and Roquin-1/2: RNA-binding proteins that promote the degradation of mRNAs encoding inflammatory cytokines. Their cleavage by MALT1 stabilizes these cytokine transcripts, leading to a more robust inflammatory response.[1][3]

The intricate interplay of these cleavage events highlights the critical role of MALT1 protease activity in modulating the intensity and duration of the immune response.

Role of MALT1 Protease Activity in Specific Autoimmune Diseases

Elevated MALT1 expression and activity have been observed in several autoimmune diseases, suggesting a direct contribution to their pathology.

Rheumatoid Arthritis (RA)

In RA, an autoimmune condition characterized by chronic inflammation of the joints, MALT1 expression is significantly elevated in the peripheral blood mononuclear cells (PBMCs) of patients compared to healthy controls and individuals with osteoarthritis.[7][13] This increased MALT1 expression correlates positively with disease activity scores (DAS28), as well as levels of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).[13] Furthermore, MALT1 is linked to the differentiation of pathogenic Th1 and Th17 cells, which are key drivers of RA pathology.[7]

Inflammatory Bowel Disease (IBD)

Psoriasis

Psoriasis is a chronic inflammatory skin disease. Studies have shown that MALT1 expression is increased in the PBMCs of psoriasis patients and is associated with the Psoriasis Area and Severity Index (PASI) score.[17][18] Genetic studies have linked gain-of-function mutations in CARD14, an upstream activator of the CBM complex, to psoriasis.[8] Mouse models have demonstrated that CARD14-induced psoriasis-like skin inflammation is dependent on MALT1 activity, and can be ameliorated by MALT1 inhibitors.[1][19]

Multiple Sclerosis (MS)

MS is a demyelinating autoimmune disease of the central nervous system. While direct quantitative data from MS patients is less prevalent in the initial search, preclinical models provide strong evidence for MALT1's role. In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, pharmacological inhibition of MALT1 protease activity has been shown to attenuate disease severity, both prophylactically and after disease onset.[3][20]

Table 1: Quantitative Data on MALT1 Expression in Autoimmune Diseases

| Autoimmune Disease | Sample Type | Observation | Reference(s) |

| Rheumatoid Arthritis | PBMCs | Elevated expression in RA patients vs. healthy controls and osteoarthritis patients. Correlates with DAS28, CRP, and ESR. | [13],[7] |

| Inflammatory Bowel Disease (CD & UC) | Blood, Colon Biopsies | Increased expression in active IBD vs. remission and healthy controls. Correlates with disease activity scores and inflammatory markers. | [14],[16],[15] |

| Psoriasis | PBMCs | Increased expression in psoriasis patients vs. controls. Correlates with PASI score. | [17],[18] |

Therapeutic Targeting of MALT1 Protease Activity

The central role of MALT1 protease activity in amplifying inflammatory signals has made it an attractive target for therapeutic intervention in autoimmune diseases. Several small molecule inhibitors of MALT1 have been developed and tested in preclinical models.

Table 2: Preclinical Efficacy of MALT1 Inhibitors in Autoimmune Disease Models

| MALT1 Inhibitor | Animal Model | Key Findings | Impact on Tregs | Reference(s) |

| Mepazine | Experimental Autoimmune Encephalomyelitis (EAE) | Attenuated disease severity both prophylactically and therapeutically. | Did not affect Treg development. | [20], |

| MI-2, Mepazine | DSS-induced Colitis | Dose-dependently attenuated colitis symptoms, reduced pro-inflammatory cytokines. | Not explicitly detailed. | [5],[2] |

| Allosteric MALT1 inhibitor | Collagen-Induced Arthritis (CIA) in rats | Reduced disease severity and synovial cytokine production. | Reduction in splenic Tregs was less pronounced in the context of inflammation. | [11],[6] |

| MLT-827 | CARD14-mutant mouse model of Psoriasis | Strongly reduced psoriatic skin disease. | Not explicitly detailed. | [19] |

| Compound 37 | Imiquimod-induced Psoriasis mouse model | Showed anti-psoriatic activity after oral administration. | Not explicitly detailed. |

A significant consideration in targeting MALT1 is its role in the development and function of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. Complete genetic inactivation of MALT1 can impair Treg function and lead to autoimmunity.[11] However, studies with pharmacological inhibitors suggest that it may be possible to uncouple the anti-inflammatory effects from detrimental impacts on Tregs, potentially through specific dosing strategies or by using allosteric inhibitors.[6][11] For instance, in a rat model of collagen-induced arthritis, lower concentrations of a MALT1 inhibitor were sufficient to reduce disease severity without significantly impacting Treg numbers.[11]

Experimental Protocols

Measurement of Endogenous MALT1 Protease Activity

This protocol describes a fluorogenic cleavage assay to measure the activity of endogenous MALT1 from cell lysates.

1. Cell Stimulation and Lysis:

-

Culture cells of interest (e.g., Jurkat T-cells, PBMCs) at a density of 2.5 x 10^6 cells per reaction.

-

To activate MALT1, stimulate cells with PMA (200 ng/ml) and Ionomycin (300 ng/ml) or with anti-CD3/anti-CD28 antibodies (1 µg/ml each) for 30 minutes.

-

As a negative control, pre-treat cells with a MALT1 inhibitor (e.g., 50 µM Z-VRPR-FMK or 10 µM mepazine) for 3-6 hours prior to stimulation.

-

Pellet the cells and lyse them in 500 µl of cellular lysis buffer on a rotator for 20 minutes at 4°C.

-

Centrifuge the lysates for 10 minutes at 21,000 x g to remove cell debris.

2. Immunoprecipitation of MALT1:

-

Incubate the cleared lysate with 700 ng of MALT1 antibody overnight at 4°C on a rotary mixer.

-

Add 15 µl of pre-washed Protein-G sepharose beads and incubate for 60 minutes at 4°C on a rotary mixer.

-

Pellet the beads and wash three times with PBS.

-

After the final wash, remove all PBS and add 45 µl of cleavage buffer to the beads.

3. Fluorogenic Cleavage Assay:

-

Resuspend the beads carefully and transfer 49 µl of the suspension to a well of a 384-well assay plate.

-

Add 1 µl of the fluorogenic substrate Ac-LRSR-AMC to a final concentration of 20 µM.

-

Place the plate in a plate reader, shake for 10 seconds, and incubate for 30 minutes at 30°C.

-

Measure the release of AMC fluorescence at 360 nm excitation and 460 nm emission over a time course of 90 minutes.

Western Blotting for MALT1 Substrate Cleavage

This method is used to assess MALT1 activity within cells by detecting the cleavage of its known substrates.

1. Sample Preparation:

-

Treat and lyse cells as described in the activity assay protocol.

-

Determine the protein concentration of the cleared lysates using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunodetection:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., anti-CYLD, anti-BCL10) overnight at 4°C. The antibody should be able to detect both the full-length and the cleaved forms of the substrate.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. The appearance of a smaller band corresponding to the cleaved substrate indicates MALT1 activity.

Logical Relationships and Conclusion

The evidence strongly supports a model where hyperactivation of MALT1 protease activity is a key driver in the pathogenesis of several autoimmune diseases. This overactivity leads to the excessive cleavage of negative regulators of inflammation and the stabilization of pro-inflammatory transcripts, culminating in a sustained and damaging immune response.

References

- 1. embopress.org [embopress.org]

- 2. MALT1 inhibitors prevent the development of DSS-induced experimental colitis in mice via inhibiting NF-κB and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner [frontiersin.org]

- 5. MALT1 inhibitors prevent the development of DSS-induced experimental colitis in mice via inhibiting NF-κB and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. MALT1 targeting suppresses CARD14-induced psoriatic dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. Discovery of orally bioavailable inhibitors of MALT1 with in vivo activity for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MALT1 regulates Th2 and Th17 differentiation via NF-κB and JNK pathways, as well as correlates with disease activity and treatment outcome in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MALT1 reflects inflammatory cytokines, disease activity, and its chronological change could estimate treatment response to infliximab in Crohn's disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Potential role of MALT1 as a candidate biomarker of disease surveillance and treatment response prediction in inflammatory bowel disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Blood MALT1 expression could help predict treatment outcomes in psoriasis patients, especially in those receiving biologics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Blood MALT1 expression could help predict treatment outcomes in psoriasis patients, especially in those receiving biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MALT1 targeting suppresses CARD14‐induced psoriatic dermatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Malt1-IN-11 Cell-Based Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of immune signaling pathways.[1][2] MALT1 functions as a paracaspase, a cysteine protease, and plays a crucial role in the activation of the transcription factor NF-κB.[2][3][4] It is a central component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for T-cell and B-cell receptor signaling.[1][5] MALT1 possesses both scaffolding and proteolytic functions that are critical for lymphocyte activation, proliferation, and survival.[1][6] Dysregulation of MALT1 activity has been implicated in various diseases, including certain types of lymphomas and autoimmune disorders, making it an attractive therapeutic target.[2][5]

Malt1-IN-11 is a potent inhibitor of MALT1 protease activity. This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and similar compounds in a cellular context.

MALT1 Signaling Pathway

The MALT1 signaling cascade is initiated by upstream receptor engagement, leading to the formation of the CBM complex. This complex recruits and activates downstream signaling molecules, ultimately resulting in the activation of NF-κB and other inflammatory pathways. MALT1's proteolytic activity is directed at several substrates, including CYLD, A20, and RelB, which are negative regulators of the NF-κB pathway.[7][8] Cleavage of these substrates by MALT1 enhances and sustains NF-κB activation.

Caption: MALT1 signaling pathway leading to NF-κB activation.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.

| Parameter | Cell Line | Value | Reference |

| MALT1 Protease Inhibition (IC50) | - | < 10 nM | [1] |

| IL-10 Secretion Inhibition (IC50) | OCI-LY10 | 10-100 nM | [1] |

| NF-κB Transcriptional Activity (IC50) | HEK-293 (MALT1 expressing) | 2.8 nM | [9] |

| Antiproliferative Activity (GI50) | OCI-Ly3 | 18 nM (96h) | [9] |

Experimental Protocol: NF-κB Reporter Assay

This protocol describes a cell-based assay to measure the inhibition of MALT1-induced NF-κB activation using a luciferase reporter system.

Materials

-

HEK293T cells stably expressing an NF-κB luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Methods

-

Cell Culture and Seeding:

-

Maintain HEK293T NF-κB luciferase reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-